3-{2-[(5-Bromopyrimidin-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-{2-[(5-Bromopyrimidin-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(5-Bromopyrimidin-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common method includes the initial formation of the bromopyrimidine derivative, followed by its reaction with an appropriate amine to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(5-Bromopyrimidin-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
3-{2-[(5-Bromopyrimidin-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(5-Bromopyrimidin-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-5-bromopyrimidine
- 2-Amino-4-bromopyridine
Uniqueness
Compared to similar compounds, 3-{2-[(5-Bromopyrimidin-2-yl)amino]ethyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one stands out due to its unique structural features, such as the presence of a cyclopropyl group and a dihydropyrimidinone moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-[2-[(5-bromopyrimidin-2-yl)amino]ethyl]-6-cyclopropylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O/c14-10-6-16-13(17-7-10)15-3-4-19-8-18-11(5-12(19)20)9-1-2-9/h5-9H,1-4H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNOOBYHQQMSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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